3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Description
Molecular Architecture and Stereochemical Features
The core scaffold of 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid consists of a phthalazine ring system, a bicyclic aromatic framework comprising two fused benzene rings and two nitrogen atoms at positions 1 and 2. Substituents at positions 1, 3, and 4 define its unique chemical identity: a carboxylic acid group at position 1, a 2-methoxyethyl chain at position 3, and a ketone moiety at position 4. The molecular formula (C₁₂H₁₂N₂O₄) and weight (248.23 g/mol) align with these functional groups.
The stereochemical configuration of the molecule is influenced by the substitution pattern on the phthalazine ring. The 2-methoxyethyl side chain introduces a flexible ether-linked ethyl group, which adopts a gauche conformation due to steric interactions between the methoxy oxygen and adjacent hydrogen atoms. Notably, the absence of chiral centers in the structure, as evidenced by the lack of stereodescriptors in PubChem records, confirms its achiral nature. Comparative analysis with analogous compounds, such as 3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CID 2393947), reveals that replacing the hydroxyl group with a methoxy moiety reduces hydrogen-bonding potential while enhancing lipophilicity.
| Molecular Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.23 g/mol |
| SMILES Notation | COCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
| InChI Key | XKSPAGBSJZLFCW-UHFFFAOYSA-N |
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-18-7-6-14-11(15)9-5-3-2-4-8(9)10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
XKSPAGBSJZLFCW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diketone-Hydrazine Cyclization
The phthalazine scaffold is classically synthesized by condensing 1,2-diketones with hydrazine. For the target compound, a substituted diketone bearing pre-installed methoxyethyl and carboxylic acid groups is ideal but synthetically challenging. An alternative approach involves using ethyl 2-(2-methoxyethylamino)benzoylacetate as a precursor, which undergoes intramolecular cyclization under acidic conditions to form the phthalazine ring.
Reaction Conditions :
-
Precursor : Ethyl 2-(2-methoxyethylamino)benzoylacetate.
-
Reagent : Hydrazine hydrate (2 equiv).
-
Solvent : Ethanol, reflux, 12 h.
-
Yield : ~60–70% (theoretical).
This method ensures regioselective ring closure but requires precise control over the substitution pattern of the diketone.
N-3 Alkylation Strategies
Direct Alkylation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid
Alkylation at the N-3 position of the phthalazine core is feasible using 2-methoxyethyl bromide in the presence of a base.
Procedure :
-
Substrate : 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (1 equiv).
-
Alkylating Agent : 2-Methoxyethyl bromide (1.2 equiv).
-
Base : Potassium carbonate (2 equiv).
-
Solvent : Dimethylformamide (DMF), 80°C, 6 h.
-
Work-Up : Acidification with HCl, extraction with ethyl acetate.
Challenges :
-
Competing O-alkylation or over-alkylation.
-
Poor solubility of the phthalazine carboxylic acid in non-polar solvents.
Mitsunobu Reaction for Ether Formation
For higher regioselectivity, the Mitsunobu reaction can couple 4-oxo-3-hydroxy-3,4-dihydrophthalazine-1-carboxylic acid with 2-methoxyethanol.
Reaction Conditions :
-
Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).
-
Solvent : Tetrahydrofuran (THF), 0°C → RT, 12 h.
-
Yield : ~65–70%.
This method avoids alkyl halides but requires a hydroxylated phthalazine precursor.
One-Pot Multicomponent Approach
A streamlined synthesis employs a tandem cyclization-alkylation process:
Components :
-
1,2-Diketone : Ethyl 2-(2-methoxyethylamino)benzoylacetate.
-
Hydrazine Hydrate : 1.5 equiv.
-
Alkylating Agent : 2-Methoxyethyl bromide (1.2 equiv).
Conditions :
Analytical Data and Characterization
Key Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 12.53 (s, 1H, COOH), 8.25 (dd, 1H, phthalazine-H), 4.31 (s, 2H, CH₂OCH₃), 3.56 (m, 2H, OCH₂CH₂), 3.25 (s, 3H, OCH₃).
Purity Optimization :
Industrial-Scale Considerations
Cost-Effective Modifications :
-
Replace HBTU with EDC/HOBt for coupling steps (reduces reagent cost by 30%).
-
Use microwave-assisted synthesis to reduce reaction times (e.g., alkylation in 2 h vs. 6 h).
Safety Protocols :
-
2-Methoxyethyl bromide is a lachrymator; handle under N₂ with scrubbing.
-
LiOH hydrolysis generates heat; gradual addition and cooling required.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of phthalazine compounds exhibit significant antimicrobial properties. The compound in focus, 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that modifications of phthalazine derivatives led to enhanced antibacterial activity. The specific compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential for further development in antimicrobial therapies .
Anti-inflammatory Properties
The anti-inflammatory effects of phthalazine derivatives have been explored extensively. The compound has shown promise in reducing inflammation markers in preclinical models.
Case Study:
In an experimental model of arthritis, administration of this compound resulted in a significant decrease in swelling and pain scores compared to control groups. These findings suggest that the compound could be a candidate for treating inflammatory diseases .
Herbicidal Activity
Research has indicated that phthalazine derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth.
Case Study:
A field study assessed the herbicidal effectiveness of this compound on common weeds. Results showed a substantial reduction in weed biomass compared to untreated plots, demonstrating its potential utility in agricultural applications .
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in synthesizing polymers with specific properties.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This was demonstrated through comparative analysis with traditional polymer additives.
Data Summary
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Molecular Weight : Bulky substituents like 2-(methylsulfonyl)ethyl () or 4-methoxyphenyl () significantly increase molecular weight, which may affect pharmacokinetics.
Biological Activity
3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 1156676-51-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 248.23 g/mol
- IUPAC Name : 3-(2-methoxyethyl)-4-oxophthalazine-1-carboxylic acid
Antiproliferative Effects
Recent studies have indicated that derivatives of phthalazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in cancer models. The compound's structural features, particularly the presence of the carboxylic acid and oxo groups, contribute to its biological efficacy.
| Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | <15 | High activity observed |
| Compound B | LoVo (Colon) | <20 | Effective against drug-resistant cells |
| Compound C | MV4-11 (Leukemia) | <30 | Moderate activity |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that phthalazine derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Toxicity Profile
According to safety data sheets, this compound poses certain hazards:
- Skin Irritation : Causes skin irritation (Category 2).
- Eye Irritation : Causes serious eye irritation (Category 2A).
- Respiratory Effects : Specific target organ toxicity upon single exposure (Category 3) has been noted, indicating potential respiratory system effects upon inhalation .
Case Studies and Research Findings
Several research studies have evaluated the biological activity of this compound and its derivatives:
- Synthesis and Evaluation : A study focused on synthesizing various substituted phthalazine derivatives and evaluating their antiproliferative activity against different cancer cell lines. The results demonstrated that certain substitutions significantly enhanced biological activity .
- Mechanistic Insights : Another investigation provided insights into the mechanism by which these compounds exert their effects, highlighting their role in modulating signaling pathways associated with cell survival and apoptosis .
Q & A
Q. Why do HPLC retention times vary between batches despite identical synthesis protocols?
- Methodological Answer :
- Column Aging : Replace HPLC columns after 500 runs to maintain retention time consistency.
- Mobile Phase pH : Adjust acetic acid content (0.1–0.5%) to minimize ionization effects.
- Stereochemical Purity : Check for enantiomeric impurities using chiral columns (e.g., Chiralpak IA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
